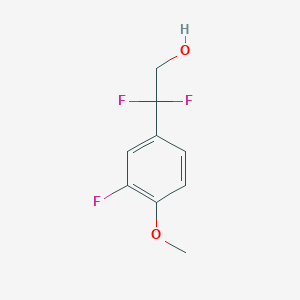

2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol

説明

BenchChem offers high-quality 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-3-2-6(4-7(8)10)9(11,12)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPZEUFVTIAKEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CO)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern rational drug design. 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is a highly specialized, multi-fluorinated building block that offers unique physicochemical advantages. By combining a 3-fluoro-4-methoxyphenyl pharmacophore with a gem-difluoroethanol moiety, this compound serves as a potent bioisostere for standard benzylic alcohols and ethers. This whitepaper details the structural rationale, physicochemical profiling, and a self-validating synthetic methodology for this critical intermediate.

Structural Analysis & Physicochemical Profiling

The architecture of 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol is purposefully designed to modulate both pharmacodynamics and pharmacokinetics. The molecule consists of two distinct functional zones:

-

The Aryl Core (3-fluoro-4-methoxyphenyl): A well-documented motif in kinase inhibitors and CNS-active agents. The fluorine at the 3-position sterically shields the methoxy group and modulates the electron density of the aromatic ring.

-

The gem-Difluoroethanol Moiety (-CF₂CH₂OH): The substitution of the benzylic protons with fluorine atoms fundamentally alters the electronic landscape of the adjacent primary alcohol.

Table 1: Physicochemical Properties and Rationale

| Property | Value | Pharmacological Rationale / Impact |

| Molecular Formula | C₉H₉F₃O₂ | Core multi-fluorinated scaffold. |

| Molecular Weight | 206.16 g/mol | Low MW ensures high ligand efficiency (LE) when incorporated into larger APIs. |

| LogP (Estimated) | ~2.1 - 2.4 | Enhanced lipophilicity compared to non-fluorinated analogs, improving membrane permeability. |

| Alcohol pKa | ~11.5 - 12.0 | The strongly electron-withdrawing -CF₂ group lowers the alcohol pKa (normally ~15.5), significantly enhancing its hydrogen-bond donating capacity. |

| Metabolic Stability | High | The -CF₂ group completely blocks cytochrome P450-mediated benzylic oxidation, preventing rapid clearance to the corresponding benzoic acid. |

Strategic Synthesis & Mechanistic Causality

Direct nucleophilic difluoroalkylation of arenes is notoriously challenging due to the inherent instability of CF₂ carbanions, which rapidly undergo α-elimination to form carbenes. To circumvent this, the most robust, scalable, and field-proven methodology relies on the copper-mediated cross-coupling of an aryl iodide with ethyl bromodifluoroacetate, followed by a mild hydride reduction[1][2].

Mechanistic Workflow

Fig 1. Synthetic workflow for 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.

Step-by-Step Experimental Protocol

Phase 1: Copper-Mediated Cross-Coupling Objective: Synthesize the intermediate ester, ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate.

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-iodo-2-fluoroanisole (1.0 equiv) and acid-washed, activated copper powder (3.0 equiv).

-

Causality: Copper powder must be rigorously activated to remove surface oxides. This ensures rapid oxidative insertion into the C-Br bond of the difluoroacetate, preventing unwanted homocoupling of the aryl iodide[3].

-

-

Solvent Addition: Suspend the mixture in anhydrous DMSO (0.2 M).

-

Causality: DMSO is critical. As a highly polar aprotic solvent, it stabilizes the transient [Cu-CF₂CO₂Et] organometallic species, preventing deleterious β-fluoride elimination that would yield useless gem-difluoroalkene byproducts[1].

-

-

Reagent Addition: Add ethyl bromodifluoroacetate (1.5 equiv) dropwise at room temperature.

-

Reaction: Heat the mixture to 60 °C for 12 hours.

-

Causality: Elevated temperature provides the necessary activation energy for the oxidative addition of the aryl iodide to the Cu-CF₂ complex, driving the C-C bond formation to completion[2].

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate ester.

Phase 2: Hydride Reduction of the Fluoroester Objective: Isolate the final target, 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.

-

Preparation: Dissolve the purified intermediate ester in anhydrous ethanol (0.1 M) and cool the system to 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄, 2.0 equiv) in small portions.

-

Causality: Standard esters typically require harsh reducing agents like LiAlH₄. However, the highly electron-withdrawing nature of the adjacent -CF₂ group significantly increases the electrophilicity of the ester carbonyl. This allows for the use of a mild reducing agent (NaBH₄), which cleanly yields the alcohol while preventing unwanted defluorination or ether cleavage.

-

-

Completion: Stir for 2 hours, allowing the mixture to warm to room temperature.

-

Workup: Quench carefully with 1M HCl to destroy excess hydride, extract with dichloromethane, dry over MgSO₄, and concentrate under vacuum to yield the final product.

Pharmacological Rationale in Drug Design

Incorporating 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol into a drug discovery pipeline offers three distinct advantages:

-

Conformational Rigidity: The steric bulk of the -CF₂ group restricts the rotational freedom of the benzylic bond. This locks the molecule into a predictable conformational space, reducing the entropic penalty upon binding to a target protein's active site.

-

Hydrogen Bond Modulation: By lowering the pKa of the terminal hydroxyl group, the molecule acts as a superior hydrogen-bond donor compared to its non-fluorinated counterpart. This is particularly useful when targeting deep, solvent-exposed pockets in kinase hinge regions.

-

Metabolic Shielding: Benzylic positions are classic liabilities for Phase I metabolism (oxidation by CYP450 enzymes). The gem-difluoro substitution completely eradicates this metabolic soft spot, drastically improving the half-life (t₁/₂) of the resulting active pharmaceutical ingredient (API).

References

-

Reactions of Ethyl Bromodifluoroacetate in the Presence of Copper Powder Source: ResearchGate / Journal of Fluorine Chemistry URL:[Link]

-

Synthesis of Alkynyl- and Aryldifluoroacetate Using a Copper Complex from Ethyl Bromodifluoroacetate Source: J-Stage / Chemistry Letters URL:[Link]

-

Synthesis of 4,4-Difluoro-α-tocopherol Using a Cross-Coupling Reaction of Bromodifluoroacetate with Aryl Iodide in the Presence of Copper Powder Source: Clockss / Heterocycles URL:[Link]

Sources

Technical Guide: 3-Fluoro-4-methoxyphenyl Difluoroethanol Building Blocks in Drug Design

[1][2]

Executive Summary

The incorporation of fluorine into aliphatic side chains is a cornerstone strategy in modern medicinal chemistry to modulate pKa, lipophilicity (LogD), and metabolic stability. This guide provides an in-depth technical analysis of 3-fluoro-4-methoxyphenyl difluoroethanol derivatives. These building blocks are critical bioisosteres for phenethyl alcohols and secondary benzylic alcohols, offering a unique combination of electron-withdrawing effects and lipophilic hydrogen bond donor (HBD) capabilities.[1]

This guide distinguishes between the two primary regioisomers relevant to drug discovery:

Part 1: Structural & Physicochemical Rationale[1][3]

The Fluorine Effect on Acidity (pKa Modulation)

The most significant property of difluoroethanol derivatives is the drastic reduction in pKa compared to their non-fluorinated counterparts.[2]

-

Mechanism: The strong electron-withdrawing induction (

effect) of the gem-difluoro group stabilizes the alkoxide anion.[1][2] -

Data Comparison:

-

Medicinal Impact: At physiological pH, the hydroxyl group remains protonated but acts as a significantly stronger Hydrogen Bond Donor (HBD).[1][2] This often increases potency by strengthening interactions with H-bond acceptors (e.g., aspartate/glutamate residues) in the target protein binding pocket.[1][2]

Metabolic Stability

The 3-fluoro-4-methoxy substitution pattern on the aromatic ring is a privileged scaffold, often used to block metabolic "soft spots."[1][2]

-

Ring Fluorination (C3): Blocks Phase I metabolic oxidation at the ortho-position relative to the electron-donating methoxy group.[1][2]

-

Side-Chain Fluorination:

Conformational Bias (The Gauche Effect)

Difluoroethanol side chains do not adopt random conformations.[1][2] They exhibit a preference for the gauche conformation due to

Part 2: Physicochemical Data Summary[2][3][4]

| Property | Non-Fluorinated Parent | 3-F, 4-OMe Difluoro Analog | Impact on Drug Design |

| pKa (OH) | ~16.0 | 12.5 – 13.0 | Enhanced H-bond donor strength; stronger target engagement.[1][2] |

| LogP (Lipophilicity) | Baseline | +0.2 to +0.5 | Fluorine increases lipophilicity, improving membrane permeability.[1][2] |

| Metabolic Liability | High (Benzylic oxidation) | Low | |

| H-Bond Capacity | Donor/Acceptor | Strong Donor / Weak Acceptor | OH becomes a "sticky" donor; F atoms are weak acceptors.[1][2] |

| Conformation | Flexible | Rigidified (Gauche) | Bioactive conformation lock.[1][2] |

Part 3: Synthetic Protocols

Synthesis of -Difluoro Analog ( )

Target: 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.[1][2] Methodology: Copper-mediated cross-coupling of ethyl bromodifluoroacetate followed by reduction.[1][2]

Step 1: Cross-Coupling (Ullmann-type)[1][2]

-

Reagents: 3-Fluoro-4-methoxyiodobenzene, Ethyl bromodifluoroacetate, Copper powder (activated), DMSO.[1]

-

Protocol:

-

Activate Copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.

-

In a flame-dried flask under Argon, suspend Activated Cu (2.5 equiv) in anhydrous DMSO.

-

Add Ethyl bromodifluoroacetate (1.5 equiv) and stir at RT for 30 mins to form the Reformatsky-type reagent.

-

Workup: Quench with saturated

, extract with EtOAc. The product is the Ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate .[1][2]

-

Step 2: Reductive Hydrolysis[2]

-

Reagents:

(Sodium Borohydride), Methanol (MeOH).[1][2] -

Protocol:

-

Dissolve the ester from Step 1 in MeOH (0.2 M) and cool to 0°C.

-

Add

(2.0 equiv) portion-wise (Caution: Gas evolution).[1][2] -

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with 1N HCl (carefully). Extract with DCM.[1][2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Synthesis of -Difluoro Analog ( )

Target: 1-(3-fluoro-4-methoxyphenyl)-2,2-difluoroethanol.[1][2] Methodology: Nucleophilic difluoromethylation of the aldehyde.[1][2]

-

Reagents: 3-Fluoro-4-methoxybenzaldehyde,

(Difluoromethyltrimethylsilane), TBAT (catalyst) or CsF.[1] -

Protocol:

-

Dissolve aldehyde in anhydrous THF under Argon.

-

Add

(1.2 equiv).[1][2] -

Cool to 0°C and add TBAT (tetrabutylammonium difluorotriphenylsilicate) (0.05 equiv) or CsF.

-

Stir at RT for 4 hours.

-

Hydrolysis: Add 1N HCl/THF (1:1) and stir for 1 hour to cleave the silyl ether.

-

Isolation: Extract with

, dry over

-

Part 4: Decision Logic & Workflows (Visualization)

Synthetic Pathway Selection

This diagram illustrates the decision process for synthesizing the correct isomer based on the starting material availability.

Figure 1: Synthetic decision matrix for accessing specific difluoroethanol regioisomers.

SAR Decision Tree: When to use this Building Block?

Medicinal chemists should use this logic to determine if this specific building block solves their SAR (Structure-Activity Relationship) problem.

Figure 2: Medicinal Chemistry decision tree for implementing difluoroethanol bioisosteres.

Part 5: Reactivity & Functionalization

Once synthesized, the 3-fluoro-4-methoxyphenyl difluoroethanol building block serves as a versatile intermediate.[1][2]

Nucleophilic Substitution ( )

The hydroxyl group in difluoroethanols is less nucleophilic than in non-fluorinated alcohols due to the electron-withdrawing fluorine atoms.[1][2]

-

Implication: Standard alkylations (e.g., Williamson ether synthesis) require stronger bases (NaH, KOtBu) and more reactive electrophiles.[1]

-

Warning: Avoid extremely harsh basic conditions for prolonged periods with the

-difluoro isomer (

Activation for Displacement

To couple this building block to amines or other nucleophiles:

References

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1][2]

-

Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry, 60(6), 1626-1631.[1]

-

PubChem Compound Summary. (2024). 2,2-Difluoroethanol (CID 136187) and derivatives.[1][2][3][4][5] National Library of Medicine.[1][2] [1][2]

-

Hu, J., Zhang, W., & Ni, C. (2014). Copper-mediated difluoromethylation.[1][2] Chemical Reviews, 114, 2432-2506.[1] (Reference for Cu-mediated cross-coupling protocols).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Difluoroethanol (DFE, 2,2-Difluoroethanol, Difluoroethyl alcohol, Fluorinol 85) CAS:359-13-7 [kangmei.com]

- 4. 2,2-Difluoroethanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]

CAS number for 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol

An In-depth Technical Guide to 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol

Disclaimer: A specific CAS (Chemical Abstracts Service) number for 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol has not been identified in publicly available databases. This suggests the compound may be a novel chemical entity or not widely cataloged. The following technical guide is a scientifically informed projection based on the known properties, synthesis, and safety considerations of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The target molecule, 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol, incorporates several key pharmacophores: a difluoroethanol moiety, a fluorinated phenyl ring, and a methoxy group. This combination suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its projected chemical properties, a plausible synthetic route, and essential safety protocols.

Projected Physicochemical Properties

The physicochemical properties of 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can be extrapolated from similar known compounds. The presence of the difluoromethyl group is expected to increase its acidity compared to non-fluorinated alcohols[1].

| Property | Projected Value/Information | Rationale/Comparable Compounds |

| Molecular Formula | C9H9F3O2 | Based on chemical structure |

| Molecular Weight | 222.16 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar phenyl ethanol derivatives[2] |

| Boiling Point | > 200 °C (estimated) | Higher than non-fluorinated analogs due to increased polarity and molecular weight |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Limited solubility in water. | General solubility of fluorinated organic compounds |

| Acidity (pKa) | Lower than non-fluorinated ethanol derivatives | The electron-withdrawing nature of the difluoromethyl group increases the acidity of the hydroxyl proton[1] |

Proposed Synthesis Pathway

A plausible synthetic route for 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol can be designed based on established methodologies for the synthesis of similar difluoroalcohols[3]. A common approach involves the reduction of a corresponding difluoroacetyl precursor.

Experimental Workflow: Proposed Synthesis

Sources

Advanced Bioisosteric Design: Optimizing the 3-Fluoro-4-Methoxyacetophenone Scaffold

Executive Summary

This technical guide provides a structural and synthetic analysis of 3-fluoro-4-methoxyacetophenone , a versatile pharmacophore often found in kinase inhibitors (e.g., chalcone derivatives), CNS agents, and anti-inflammatory ligands. While the scaffold offers a privileged substitution pattern for aryl-binding pockets, it possesses distinct metabolic liabilities—specifically the lability of the acetyl carbonyl and the O-demethylation of the methoxy group.

This guide details high-impact bioisosteric replacements to enhance metabolic stability (t½), optimize lipophilicity (LogD), and introduce novel intellectual property (IP) vectors, with a focus on sulfoximines and oxetanes as modern carbonyl surrogates.

Part 1: Pharmacophore Dissection & Liabilities[1]

Before applying bioisosteres, one must understand the "why" behind the parent molecule's behavior.

The 3-Fluoro-4-Methoxy Core[1]

-

The "Fluorine Effect" (C3 Position): The fluorine atom at the meta position is not merely a steric spacer. It serves two critical functions:

-

Metabolic Blocking: It prevents Phase I hydroxylation at the metabolically vulnerable C3 position.[1]

-

Electronic Modulation: Through its strong inductive effect (-I), it lowers the pKa of the neighboring methoxy oxygen, reducing its potential as a hydrogen bond acceptor (HBA) while increasing the lipophilicity of the phenyl ring.

-

-

The Methoxy Group (C4 Position): A classic HBA. However, it is a primary site for CYP450-mediated O-demethylation , leading to a phenolic metabolite that often suffers from rapid Phase II conjugation (glucuronidation) and high clearance.[1]

The Acetyl Group (C1 Position)

-

Liability: The ketone is prone to reduction by carbonyl reductases (CBRs) to the corresponding chiral alcohol. This creates a new stereocenter (complicating racemization) and dramatically alters polarity and binding affinity.

-

Opportunity: The carbonyl oxygen is a critical HBA vector.[1] Any bioisostere must retain this directional interaction while blocking reduction.[1]

Part 2: Strategic Bioisosteric Replacements

Strategy A: The Carbonyl Replacements (High Impact)

The most significant optimization involves stabilizing the acetyl group.[1] We focus on two modern bioisosteres: the Methyl Sulfoximine and the Methyl Oxetane .

1. The Methyl Sulfoximine (The "Rising Star")

Replacing the ketone (

-

Mechanism: The sulfoximine nitrogen provides an additional H-bond donor/acceptor vector that the ketone lacks.[1]

-

Advantage: It is resistant to reductive metabolism.[1] The tetrahedral geometry mimics the transition state of carbonyl addition, potentially capturing unique interactions in the active site.

2. The Oxetane (The "Steric Shield")

Grafting a 3,3-disubstituted oxetane or replacing the acetyl group with a 2-methyloxetan-2-yl moiety.[1]

-

Mechanism: The oxetane oxygen acts as a potent HBA due to the exposed lone pairs resulting from ring strain.

-

Advantage: It lowers the LogP (lipophilicity) compared to the gem-dimethyl analog and blocks metabolic attack on the adjacent carbons (the "gem-dimethyl effect" without the lipophilic penalty).

Strategy B: The Methoxy Replacements

To mitigate O-demethylation while retaining the electronic character:

-

Trifluoromethoxy (-OCF3): Increases lipophilicity significantly but completely blocks metabolism.[1] The fluorine atoms twist the group out of plane (orthogonal conformation), which can fill hydrophobic pockets.

-

Difluoromethoxy (-OCHF2): A "Goldilocks" bioisostere.[1] It is a weak H-bond donor (via the C-H) and is more metabolically stable than -OMe, though less lipophilic than -OCF3.[1]

Part 3: Comparative Data Analysis

The following table projects the physicochemical shifts when modifying the parent scaffold.

| Compound Variant | Substituent (R1) | Substituent (R2) | Predicted | Metabolic Stability | H-Bond Capacity |

| Parent | Acetyl (-C(=O)Me) | Methoxy (-OMe) | Reference (0.[1]0) | Low (Reductive/Oxidative) | 2 Acceptors |

| Sulfoximine | -S(=O)(=NH)Me | -OMe | -1.1 (More Polar) | High (Resistant to CBRs) | 2 Acc / 1 Donor |

| Oxetane | 2-Me-Oxetan-2-yl | -OMe | -0.4 | Moderate/High | 2 Acceptors |

| Fluorinated Ether | Acetyl | -OCF3 | +0.9 (Lipophilic) | High (Blocked O-dealkylation) | 1 Acceptor |

| Dual Isostere | -S(=O)(=NH)Me | -OCHF2 | -0.8 | Very High | 2 Acc / 2 Donors |

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Sulfoximine Bioisostere

Target: 3-Fluoro-4-methoxyphenyl-S-methyl-sulfoximine Rationale: This protocol utilizes a "one-pot" stereoselective NH-transfer using a hypervalent iodine reagent, avoiding the use of toxic sodium azide.[1]

Reagents:

-

Precursor: 3-Fluoro-4-methoxyphenyl methyl sulfide (prepared via reduction of the sulfoxide or nucleophilic substitution).[1]

-

Nitrogen Source: Ammonium Carbamate (

).[1] -

Oxidant: (Diacetoxyiodo)benzene (PIDA/DIB).

-

Solvent: Methanol (MeOH).[1]

Step-by-Step Methodology:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methoxyphenyl methyl sulfide (1.0 equiv) and methanol (0.1 M concentration).

-

Add Nitrogen Source: Add ammonium carbamate (1.5 equiv) in one portion.

-

Oxidation: Cool the reaction to 0°C. Slowly add (Diacetoxyiodo)benzene (2.0 equiv) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC/LC-MS for the disappearance of the sulfide.[1]

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over -

Purification: Flash column chromatography (DCM:MeOH gradient) to yield the free NH-sulfoximine.

Protocol 2: Synthesis of the Oxetane Bioisostere

Target: 2-(3-Fluoro-4-methoxyphenyl)-2-methyloxetane Rationale: The Corey-Chaykovsky reaction is adapted here to convert the ketone directly to the epoxide, followed by ring expansion or direct sulfur-ylide mediated oxetanation (using excess ylide/specific conditions).[1]

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried flask under Argon, suspend Trimethylsulfoxonium iodide (3.0 equiv) in dry DMSO . Add NaH (3.0 equiv, 60% dispersion) portion-wise at room temperature. Stir for 1 hour until gas evolution ceases (formation of the ylide).

-

Addition: Cool the ylide solution to 0°C. Add 3-fluoro-4-methoxyacetophenone (1.0 equiv) dissolved in dry DMSO dropwise.

-

Cyclization: Heat the reaction mixture to 50°C for 12 hours. (Note: Standard conditions yield the epoxide; heating with excess sulfoxonium ylide promotes the insertion of a second methylene unit to form the oxetane, though yields can vary; alternative: prepare epoxide then treat with reactive sulfonium ylide).

-

Quench: Pour the mixture into ice-cold water.

-

Extraction: Extract with Diethyl Ether (3x). Critical: Oxetanes can be acid-sensitive; avoid acidic washes.[1]

-

Purification: Purify on silica gel pre-treated with 1% Triethylamine to prevent ring opening.

Part 5: Visualization of Bioisosteric Logic

The following diagram illustrates the decision matrix for optimizing the 3-Fluoro-4-Methoxyacetophenone scaffold.

Caption: Decision tree for bioisosteric replacement targeting specific metabolic liabilities of the acetophenone core.[1]

References

-

Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link

-

Tota, A., et al. (2017).[2] NH-Sulfoximines from Sulfides: One-Pot Synthesis. Organic Letters. Link

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.[1] Link

Sources

Strategic Integration of gem-Difluoro Alcohol Derivatives in Drug Design: Metabolic Stability and Synthetic Workflows

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, gem-difluoro alcohol derivatives and their bioisosteres have emerged as privileged scaffolds. By acting as metabolically robust mimics of ethers, carbonyls, and standard aliphatic alcohols, these motifs allow drug development professionals to navigate the complex interplay between lipophilicity, membrane permeation, and metabolic clearance[1]. This whitepaper provides an in-depth physical organic analysis of whygem-difluoro groups confer metabolic stability and details self-validating synthetic workflows for their incorporation into complex pharmaceutical architectures.

The Bioisosteric Paradigm & 3D Architecture

The gem-difluoro unit (-CF₂-) is widely deployed as a bioisostere for oxygen atoms or carbonyl groups[2]. However, its utility extends beyond simple isosterism. In the context of modern drug design—which increasingly favors the "escape from flatland" paradigm—gem-difluoro motifs are being integrated into three-dimensional bicyclic architectures, such as bicyclo[2.1.1]hexanes (BCHs)[3].

When an aliphatic alcohol is replaced by a difluoromethyl group (-CF₂H), the resulting bioisostere retains the ability to participate in hydrogen-bonding interactions as a donor, yet it is significantly more lipophilic and chemically inert[4]. This precise modulation allows researchers to optimize aqueous solubility and target binding affinity without introducing the pharmacokinetic liabilities typically associated with highly nucleophilic or easily oxidized hydroxyl groups[4].

Physical Organic Causality of Metabolic Stability

The prevailing heuristic in medicinal chemistry attributes the metabolic stability of fluorinated compounds simply to the high bond dissociation energy of the C–F bond (110–126 kcal/mol) compared to the C–H bond (105–113 kcal/mol)[5]. However, this oversimplified view ignores the actual enzymatic mechanisms of drug metabolism. The true stabilizing power of the gem-difluoro group lies in its profound electronic perturbation of the surrounding molecular framework[5].

Evasion of CYP450 Oxidative Metabolism (Phase I)

Cytochrome P450 (CYP450) enzymes initiate oxidative metabolism (e.g., aliphatic hydroxylation) via highly reactive iron-oxo species (Compound I)[5]. The incorporation of a gem-difluoro group adjacent to a potential site of metabolism exerts a strong electron-withdrawing inductive effect. This severely depresses the Highest Occupied Molecular Orbital (HOMO) energy and reduces the local

Precision Tuning of Phase II Glucuronidation

Following Phase I metabolism, or directly upon administration, aliphatic alcohols are frequently cleared via Phase II bioconjugation, primarily glucuronidation catalyzed by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[5]. The rate of glucuronidation is directly proportional to the nucleophilicity of the alcohol.

Here, the gem-difluoro group demonstrates a unique physical organic advantage over other fluorination patterns (such as vicinal-cis-difluorination). In a vicinal-cis-difluoro alcohol, the combined dipoles of the adjacent C–F bonds align to exert a massive net inductive pull against the C–O bond, severely crippling the alcohol's nucleophilicity and nearly abolishing glucuronidation[5]. While metabolically stable, this can negatively impact target engagement.

Conversely, in a gem-difluoro alcohol, the inductive effect of the two fluorine atoms on the same carbon partially cancel each other out[5]. This vector cancellation reduces the net dipole acting against the alcohol, resulting in a moderately attenuated nucleophilicity[5]. The result is a "Goldilocks" effect: glucuronidation is slowed sufficiently to extend the drug's half-life, but the hydroxyl group retains enough polarity to engage in critical hydrogen bonding within the target protein's active site[1][5].

Fig 1. Divergent metabolic fates of unsubstituted vs. gem-difluoro alcohols.

Quantitative Profiling of Metabolic Parameters

The table below summarizes the physicochemical causality driven by different fluorination patterns, illustrating why gem-difluoro motifs are often the optimal choice for balancing stability and target affinity.

Table 1: Comparative Physicochemical and Metabolic Profiling

| Parameter | Unsubstituted Alcohol | Vicinal-cis-Difluoro Alcohol | gem-Difluoro Alcohol |

| Structural Motif | -CH₂-CH(OH)- | -CH(F)-CH(F)(OH)- | -CF₂-CH₂(OH)- |

| Phase I (CYP450) | High (Rapid Oxidation) | Low (Blocked) | Low (Blocked) |

| Phase II (UGT) Kinetics | Rapid Conjugation | Highly Suppressed | Moderately Attenuated |

| Dipole Vector Dynamics | Baseline | Additive (Strong Pull) | Partial Cancellation |

| Alcohol Nucleophilicity | High | Very Low | Moderate |

| Lipophilicity (LogP) | Baseline | Increased | Optimally Enhanced |

Self-Validating Experimental Methodologies

To harness the benefits of gem-difluoro alcohols, robust synthetic methodologies are required. The following protocols detail state-of-the-art approaches, incorporating built-in analytical checkpoints to ensure a self-validating workflow.

Workflow A: Metallaphotoredox Deoxydifluoromethylation

This protocol enables the direct interconversion of aliphatic alcohols into their difluoromethyl bioisosteres via a radical-mediated process[4].

-

Alcohol Activation: Condense the starting aliphatic alcohol (1.0 equiv) in situ with an N-heterocyclic carbene (NHC) salt (1.2 equiv) to form an amide acetal adduct[4].

-

Photocatalytic Setup: Introduce an Iridium(III) photocatalyst (e.g.,[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and a Copper(II) co-catalyst (e.g., Cu(TMHD)₂) into the reaction vessel with a 5:1 DMSO/MTBE solvent mixture[4].

-

Radical Generation: Irradiate the mixture using an integrated photoreactor (450 nm, 100% light intensity) for 4 hours. The Ir(III)* excited state is reductively quenched by the adduct via single-electron transfer (SET), generating an alkyl radical[4].

-

Cross-Coupling: The alkyl radical reacts with the copper co-catalyst and an electrophilic difluoroalkyl sulfone reagent (1.05 equiv) to forge the C(sp³)–CF₂H bond[4].

-

Self-Validation Checkpoint: Monitor the reaction via ¹⁹F NMR spectroscopy. The successful formation of the product is confirmed by the appearance of a characteristic doublet or triplet in the -110 to -120 ppm range, coupled with the disappearance of the electrophilic CF₂H reagent signal.

Fig 2. Metallaphotoredox catalytic cycle for deoxydifluoromethylation.

Workflow B: Stereoselective Reformatskii-Claisen Route to gem-Difluoro-bis-THF

This protocol is utilized to synthesize gem-difluoro derivatives of bis-tetrahydrofuran (bis-THF), which serve as critical P2-ligands in exceptionally potent HIV-1 protease inhibitors[1]. The fluorine atoms in these ligands form strong interactions with the flap Gly48 carbonyl oxygen of the protease, while improving blood-brain-barrier permeability[1].

-

Aldehyde Preparation: Reduce the optically active methyl ester precursor using DIBAL-H in CH₂Cl₂ at −78 °C to yield dibenzyl-L-glyceraldehyde[1].

-

Critical Causality: The crude aldehyde must be subjected immediately to the next step without purification to strictly avoid racemization[1].

-

-

Horner-Emmons Olefination: React the crude aldehyde with NaH and triethyl phosphonoacetate to afford the α,β-unsaturated ester[1].

-

Reformatskii-Claisen Rearrangement: Convert the intermediate into the gem-difluoro derivative using a stereoselective Reformatskii-Claisen reaction[1].

-

Cyclization: Treat the resulting triol intermediate with a catalytic amount of camphorsulfonic acid (CSA) in CH₂Cl₂ at 23 °C for 12 hours to afford the optically active difluoro-bis-THF[1].

-

Self-Validation Checkpoint: Utilize Chiral HPLC to verify the enantiomeric excess (ee). High-resolution X-ray crystallography can subsequently be used to confirm the spatial orientation of the fluorine atoms relative to the THF oxygens prior to ligand-protein docking studies[1].

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv / PMC. Available at:[Link]

-

MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. PMC. Available at:[Link]

-

Ghosh, A. K., et al. (2018). Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation. PMC. Available at:[Link]

-

Mykhailiuk, P. K., et al. (2025). Divergent Synthesis of gem-Difluoro-2-oxabicyclo[2.1.1]hexanes Enabled by 1,3-Oxygen Rearrangement. Organic Letters - ACS Publications. Available at:[Link]

-

Linclau, B., et al. (2019). gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect. PMC. Available at:[Link]

Sources

- 1. Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gem-Difluorobisarylic derivatives: design, synthesis and anti-inflammatory effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity Modulation in Phenethyl Alcohols via Difluoro Substitution

Executive Summary

The strategic incorporation of fluorine into aliphatic side chains is a cornerstone of modern medicinal chemistry, utilized to modulate metabolic stability, pKa, and lipophilicity. This guide analyzes the specific physicochemical shifts observed when introducing a gem-difluoro motif into the phenethyl alcohol (PEA) scaffold.

While fluorine is often described as a "polar hydrophobe," its effect on lipophilicity (LogP) is context-dependent. In the case of 2,2-difluoro-2-phenylethanol (vs. the parent PEA), the substitution results in a net increase in lipophilicity . This counter-intuitive outcome—where adding highly electronegative atoms increases LogP—is driven by the "gauche effect" and intramolecular hydrogen bonding (IMHB), which effectively masks the hydroxyl group's polarity.

This document provides a mechanistic breakdown of these lipophilicity changes, a validated synthetic protocol for the difluoro-analog, and analytical methods for property verification.

Theoretical Framework: The Fluorine Effect

Comparative Chemical Profile

To understand the shift, we must compare the parent scaffold with its difluorinated analog.

| Property | Phenethyl Alcohol (PEA) | 2,2-Difluoro-2-phenylethanol | Change |

| Structure | Ph-CH₂-CH₂-OH | Ph-CF₂-CH₂-OH | |

| MW | 122.16 g/mol | 158.14 g/mol | +35.98 |

| LogP (Exp/Calc) | 1.36 (Exp) | ~1.90 (Calc) | +0.54 (More Lipophilic) |

| H-Bond Donor | 1 (OH) | 1 (OH - Modified Acidity) | Acidity Increased |

| H-Bond Acceptor | 1 (O) | 3 (O + 2F) | F is a weak acceptor |

The Mechanistic Paradox: Why LogP Increases

The introduction of fluorine typically increases polarity due to the C-F bond dipole. However, in

-

Volume Expansion: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Replacing two hydrogens with fluorines significantly increases the molecular surface area and hydrophobic volume.

-

The Gauche Effect & Intramolecular H-Bonding: In 2,2-difluoro-2-phenylethanol, the highly electronegative fluorine atoms at the

-position induce a conformational bias. The molecule preferentially adopts a gauche conformation where the hydroxyl proton interacts with the fluorine atoms (O-H[1]···F).-

Consequence: This intramolecular interaction "sequesters" the polar hydroxyl proton, reducing its ability to hydrogen bond with the aqueous solvent. The molecule effectively "hides" its polarity, behaving more hydrophobically than the sum of its atomic vectors would suggest.

-

Figure 1: Visualization of the intramolecular hydrogen bond (IMHB) between the hydroxyl group and

Synthetic Protocol

Synthesis of 2,2-difluoro-2-phenylethanol requires a specific approach. Standard Reformatsky reactions with aldehydes yield

Reaction Scheme

-

Cross-Coupling: Iodobenzene + Ethyl bromodifluoroacetate

Ethyl 2,2-difluoro-2-phenylacetate. -

Reduction: Ethyl 2,2-difluoro-2-phenylacetate

2,2-Difluoro-2-phenylethanol.

Figure 2: Synthetic pathway via Sato's Copper-Catalyzed Cross-Coupling.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2,2-difluoro-2-phenylacetate

This step utilizes the Sato modification of the Reformatsky reaction, enabling the coupling of

-

Reagents: Iodobenzene (1.0 eq), Ethyl bromodifluoroacetate (1.2 eq), Copper powder (2.5 eq, activated).

-

Solvent: DMSO (Anhydrous).

-

Procedure:

-

Activate Copper powder by washing with dilute HCl, water, acetone, and drying under vacuum.

-

In a flame-dried flask under Argon, suspend activated Cu in DMSO.

-

Add Ethyl bromodifluoroacetate slowly at room temperature (Exothermic initiation).

-

Add Iodobenzene and heat the mixture to 55–60°C for 12–16 hours.

-

Monitor: TLC (Hexane/EtOAc) or GC-MS.

-

Workup: Cool to RT. Dilute with Et₂O. Pour into cold saturated NH₄Cl solution (to complex copper). Filter through Celite. Extract aqueous layer with Et₂O (3x).

-

Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexane).

-

Yield Expectation: 70–85%.

-

Step 2: Reduction to the Alcohol

-

Reagents: Ethyl 2,2-difluoro-2-phenylacetate (from Step 1), Sodium Borohydride (NaBH₄, 2.0 eq).

-

Solvent: Ethanol (Absolute).

-

Procedure:

-

Dissolve the ester in Ethanol at 0°C.

-

Add NaBH₄ portion-wise (gas evolution).

-

Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully add saturated NH₄Cl solution or dilute HCl at 0°C.

-

Extraction: Remove Ethanol under reduced pressure. Extract residue with DCM or EtOAc.

-

Purification: Distillation or Flash Chromatography.

-

Yield Expectation: >90%.

-

Analytical Validation & Data Interpretation

NMR Validation

The presence of the gem-difluoro group provides a distinct NMR signature useful for confirming structure and assessing purity.

-

¹⁹F NMR: Expect a singlet (or AB quartet if chiral influence exists, though this molecule is achiral at the CF2 carbon unless isotopically labeled) around -100 to -110 ppm .

-

¹H NMR:

-

The methylene protons (

) will appear as a triplet (coupling to two F atoms) with a coupling constant -

Shift:

.

-

LogP Measurement Protocol (Shake-Flask Method)

To empirically verify the lipophilicity shift, use the OECD 107 Shake-Flask method.

-

System: n-Octanol / Water (pre-saturated with each other).

-

Procedure:

-

Dissolve the compound in pre-saturated n-Octanol.

-

Mix with pre-saturated water (1:1 volume).

-

Shake mechanically for 30 mins; centrifuge to separate phases.

-

Analyze concentration in both phases using HPLC-UV (254 nm).

-

-

Calculation:

-

Expected Result: Value should fall between 1.7 – 2.0 , confirming the lipophilicity increase over PEA (1.36).

Implications for Drug Design[2][3][4]

-

Metabolic Blockade: The benzylic position of PEA is a "soft spot" for metabolic oxidation (by CYP450) to phenylacetic acid. The 2,2-difluoro substitution completely blocks this metabolic route, significantly extending half-life (

). -

Permeability: The increased lipophilicity and "masked" polarity (via IMHB) generally improve passive membrane permeability (PAMPA), making this scaffold highly suitable for CNS-targeted drugs where LogP ~2.0 is ideal.

References

-

Sato, K., et al. (1999). "Copper-Promoted Coupling Reaction of Ethyl Bromodifluoroacetate with Aryl Iodides." Chemical & Pharmaceutical Bulletin, 47(7), 1013–1016. Link

-

Linclau, B., et al. (2015). "Intramolecular OH[2][3][4]···F Hydrogen Bonding in Saturated, Acyclic Fluorohydrins." Chemistry – A European Journal, 21(49), 17808–17816. Link

-

Hansch, C., et al. (1995).[5][6] "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book.

-

PubChem Compound Summary. (2025). "2,2-Difluoro-2-phenylethanol."[7][8][9] National Center for Biotechnology Information. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

Sources

- 1. authors.library.caltech.edu [authors.library.caltech.edu]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intramolecular-hydrogen-bonding-between-organofluorine-and-alcohols | Chemistry | University of Southampton [southampton.ac.uk]

- 5. Showing Compound 2-Phenylethanol (FDB012152) - FooDB [foodb.ca]

- 6. Showing Compound 2-Phenylethanol (FDB012152) - FooDB [foodb.ca]

- 7. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

Synthesis of 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol from ethyl bromodifluoroacetate

Application Note & Protocol

A Streamlined Two-Step Synthesis of 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol via a Zinc-Mediated Reformatsky Reaction

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis is presented as a robust two-step process commencing with a zinc-mediated Reformatsky reaction between the commercially available 3-fluoro-4-methoxybenzaldehyde and ethyl bromodifluoroacetate. The resulting β-hydroxy ester intermediate is subsequently reduced to the target 1,3-diol. This document details the underlying reaction mechanisms, provides step-by-step, self-validating protocols for each stage, and offers expert insights into critical experimental parameters, safety considerations, and product characterization.

Introduction & Strategic Overview

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity. The gem-difluoroalcohol moiety, in particular, serves as a versatile precursor and a bioisostere for other functional groups. The target molecule, 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol, combines these features with a substituted phenyl ring common in bioactive compounds.

The synthetic strategy outlined herein leverages the reliability and functional group tolerance of the Reformatsky reaction. This reaction employs metallic zinc to generate a moderately reactive organozinc enolate from an α-halo ester.[1][2] These enolates are sufficiently nucleophilic to add to aldehydes and ketones but are generally unreactive towards ester functionalities, preventing self-condensation—a common side reaction with more reactive organometallic reagents like Grignard or organolithium compounds.[2][3]

The synthesis is logically divided into two primary stages:

-

Formation of the β-Hydroxy Ester Intermediate: A Reformatsky reaction to create the C-C bond and install the difluoro-β-hydroxy ester scaffold.

-

Reduction to the Target Diol: A chemoselective reduction of the ester group to yield the final 1,3-diol product.

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth necessary for successful replication and adaptation.

Reaction Schematics & Mechanisms

Overall Transformation

Part 1: The Reformatsky Reaction Mechanism

The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate.[2][4] This forms an organozinc reagent, often referred to as a Reformatsky enolate. This intermediate, which exists as a dimer in the solid state, then coordinates to the carbonyl oxygen of the aldehyde.[1][2] The reaction proceeds through a six-membered chair-like transition state to form a new carbon-carbon bond, yielding a zinc alkoxide.[1] Subsequent acidic workup protonates the alkoxide to give the final β-hydroxy ester.

Part 2: Ester Reduction Mechanism

The reduction of the ester to a primary alcohol is achieved using Lithium Aluminum Hydride (LiAlH₄). This powerful reducing agent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde. A second hydride addition to the aldehyde then occurs, which, upon acidic workup, yields the primary alcohol. The initial hydroxyl group from the Reformatsky step remains intact.

Experimental Protocols

Materials and Equipment

| Reagent/Material | CAS Number | Supplier | Notes |

| 3-Fluoro-4-methoxybenzaldehyde | 450-83-9 | Sigma-Aldrich | Purity ≥98% |

| Ethyl bromodifluoroacetate | 667-27-6 | Synquest Labs | Lachrymator. Handle in a fume hood.[5] |

| Zinc Dust (<10 micron) | 7440-66-6 | Merck Millipore | Highly flammable when wet.[6] |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | Sigma-Aldrich | Pyrophoric. Reacts violently with water. |

| Tetrahydrofuran (THF) | 109-99-9 | Thermo Fisher | Anhydrous, <50 ppm H₂O. |

| Hydrochloric Acid (HCl) | 7647-01-0 | VWR | 1 M aqueous solution. |

| Diethyl Ether (Et₂O) | 60-29-7 | Thermo Fisher | Anhydrous. |

| Saturated NH₄Cl (aq) | 12125-02-9 | Lab-prepared | |

| Saturated NaCl (aq) | 7647-14-5 | Lab-prepared | |

| Anhydrous MgSO₄ | 7487-88-9 | Sigma-Aldrich | |

| Standard Glassware | N/A | N/A | Oven-dried at 120 °C for ≥4 hours. |

| Magnetic Stirrer/Hotplate | N/A | N/A | |

| Inert Atmosphere Setup | N/A | N/A | Argon or Nitrogen line with bubbler. |

Workflow Visualization

The overall experimental process can be visualized as a sequential workflow.

Sources

Application Note: Scalable Reduction of Ethyl 2,2-Difluoro-2-(3-fluoro-4-methoxyphenyl)acetate

Executive Summary

The 2,2-difluoro-2-arylethyl scaffold is a highly prized motif in modern drug discovery, frequently deployed as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere for amides or standard aliphatic alcohols. This Application Note details a highly efficient, scalable, and self-validating protocol for the reduction of ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate to 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol . By leveraging the unique electronic properties of the

Mechanistic Causality & Reagent Selection

Standard aliphatic esters are notoriously resistant to mild hydride sources, typically requiring aggressive reagents such as Lithium Aluminum Hydride (LiAlH₄) or elevated temperatures with Borane (BH₃) complexes. However, the substrate features a gem-difluoro group directly adjacent to the ester carbonyl.

The Causality of Electrophilic Activation: The strong inductive electron-withdrawing effect (-I effect) of the CF₂ moiety drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ester carbonyl, significantly increasing its electrophilicity. Consequently, this activated ester is highly susceptible to hydride attack by the much milder and industrially safer Sodium Borohydride (NaBH₄) in protic solvents (e.g., Ethanol) at ambient temperatures .

Choosing NaBH₄ circumvents the severe safety hazards associated with LiAlH₄, while simultaneously preventing unwanted defluorination side-reactions that frequently plague fluorinated substrates under overly harsh reducing conditions.

Comparative Data Presentation

While NaBH₄ offers superior chemoselectivity and operational safety, process chemists must account for its impact on Process Mass Intensity (PMI). Due to the aqueous workup volumes required to quench and extract the product, batch NaBH₄ reductions can yield a higher PMI compared to specialized catalytic flow hydrogenations or neat LiAlH₄ reductions .

Table 1: Comparative Analysis of Reducing Agents for

| Process Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |

| Solvent System | Anhydrous THF or Diethyl Ether | Ethanol or Methanol |

| Reaction Temperature | -78 °C to 0 °C | 0 °C to Room Temperature |

| Chemoselectivity | Moderate (Risk of over-reduction) | High (Preserves C–F bonds) |

| Process Mass Intensity (PMI) | ~52 (Batch Process) | ~133 (Batch, due to aq. workup) |

| Safety Profile | Pyrophoric, highly water-reactive | Bench-stable, safe aqueous quench |

| Typical Yield | 75% - 85% | 90% - 95% |

Reaction Pathway Visualization

Reaction pathway and operational workflow for the NaBH4-mediated reduction of the α,α-difluoroester.

Experimental Protocol

This protocol is designed as a self-validating system , embedding internal physical and chemical checks to ensure the researcher can verify the reaction's success at every node.

Phase 1: Setup and Thermal Activation

-

Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve ethyl 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)acetate (10.0 g, 36.2 mmol) in absolute ethanol (80 mL, 0.45 M).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

-

Causality: Initiating the reaction at 0 °C kinetically suppresses the competitive background reaction between NaBH₄ and the ethanol solvent, preserving the hydride equivalents strictly for the target ester.

-

Phase 2: Hydride Transfer

-

Reagent Addition: Add Sodium Borohydride (NaBH₄) (2.74 g, 72.4 mmol, 2.0 equiv) portion-wise over 15 minutes.

-

Self-Validation Check: Mild effervescence (H₂ gas evolution) will be observed upon each addition. The solution should remain a clear to pale-yellow suspension without rapid thermal spiking.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir vigorously for 2 hours.

-

In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Silica gel plates and a 20% Ethyl Acetate in Hexanes eluent system .

-

Self-Validation Check: The starting ester (

) should be completely consumed. A new, more polar product spot ( -

Causality: The conversion of the non-polar ethyl ester to a hydrogen-bonding alcohol significantly increases the molecule's affinity for the stationary silica phase, resulting in a lower

value.

-

Phase 3: Quench and Isolation

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution (30 mL) dropwise.

-

Self-Validation Check: Vigorous effervescence will occur, confirming the destruction of unreacted NaBH₄. This validates that the reducing agent was successfully maintained in excess throughout the reaction lifecycle.

-

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, 35 °C water bath) to remove the bulk of the ethanol.

-

Causality: Removing the protic solvent prevents partitioning issues and emulsion formation during the subsequent aqueous extraction phase.

-

-

Extraction: Dilute the aqueous residue with Ethyl Acetate (100 mL) and distilled water (50 mL). Transfer to a separatory funnel. Separate the phases and extract the aqueous layer with additional Ethyl Acetate (2 × 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual moisture, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter through a medium-porosity fritted funnel.

-

Concentration: Evaporate the solvent under reduced pressure to yield 2,2-difluoro-2-(3-fluoro-4-methoxyphenyl)ethanol as a pale yellow to colorless oil. (Expected yield: 90–95%). The crude product is typically of sufficient purity (>95% by GC-MS/NMR) for downstream synthetic applications without the need for column chromatography.

References

-

Fluorine Gas as a Selective Fluorinating Reagent Source: Durham E-Theses, Durham University. URL:[Link]

-

Synthesis of the Lipophilic Amine Tail of Abediterol Enabled by Multiphase Flow Transformations Source: Organic Process Research & Development, ACS Publications. URL:[Link]

-

Difluoromethylation of Phenols Source: Organic Syntheses Procedure. URL:[Link]

Application Notes & Protocols: A Guide to the Synthesis of Fluorinated Bioisosteres for Carbonyl Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a carbonyl group with a fluorinated bioisostere is a powerful tactic in modern medicinal chemistry to enhance the pharmacological profile of drug candidates.[1] Fluorinated motifs can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without drastically altering its core structure.[2][3] This guide provides an in-depth overview of the synthesis of key fluorinated bioisosteres for carbonyl groups, including gem-difluoroalkenes and difluoromethyl ethers. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the practical applications of these indispensable tools in drug discovery.

Introduction: The Rationale for Carbonyl Bioisosteres

The carbonyl group is a ubiquitous functional group in biologically active molecules. However, it can also be a liability, prone to metabolic reduction or nucleophilic attack, and its high polarity can hinder membrane permeability. Bioisosteric replacement aims to address these challenges by substituting the carbonyl with a group that mimics its size, shape, and electronic properties while offering improved metabolic stability and other desirable characteristics.[4][5]

Fluorine's unique properties, including its small size (van der Waals radius of 1.35 Å, similar to hydrogen's 1.2 Å), high electronegativity, and the strength of the C-F bond, make it an ideal element for constructing carbonyl bioisosteres.[6] This guide will focus on two of the most successful classes: gem-difluoroalkenes and difluoromethyl ethers.

Logical Framework for Bioisosteric Replacement

Caption: Rationale for replacing carbonyls with fluorinated bioisosteres.

The gem-Difluoroalkene Moiety: A Versatile Carbonyl Mimic

The gem-difluoroalkene group (C=CF₂) is an excellent bioisostere for ketones and aldehydes.[7] The C=CF₂ unit mimics the sp² hybridization and planar geometry of a carbonyl group, while the two fluorine atoms replicate the carbonyl oxygen's ability to act as a hydrogen bond acceptor.[8] A key advantage of this bioisostere is its enhanced stability towards nucleophilic attack and metabolic reduction.[9]

Synthetic Strategies for gem-Difluoroalkenes

Several methods exist for the synthesis of gem-difluoroalkenes, with the Wittig-type olefination of aldehydes and ketones being a widely used approach.[10]

This protocol details a general procedure for the synthesis of a gem-difluoroalkene from an aldehyde using a phosphonium ylide.

Causality: This reaction relies on the nucleophilic attack of the phosphorus ylide on the carbonyl carbon, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Materials:

-

Aldehyde (1.0 equiv)

-

(Bromodifluoromethyl)triphenylphosphonium bromide (Ph₃P⁺CF₂Br Br⁻) (1.5 equiv)

-

Zinc dust (3.0 equiv)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred suspension of (bromodifluoromethyl)triphenylphosphonium bromide and zinc dust in dry DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The formation of the desired product can be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The disappearance of the aldehyde proton signal in the ¹H NMR and the appearance of characteristic signals for the vinylic protons and the CF₂ group in the ¹H and ¹⁹F NMR, respectively, are indicative of a successful reaction.

Alternative Synthetic Routes

Other notable methods for synthesizing gem-difluoroalkenes include:

-

Julia-Kocienski Olefination: This method offers excellent E/Z selectivity and is often used for more complex substrates.[11]

-

Copper-Catalyzed Hydroboration/1,2-Elimination: A sequence involving the copper-catalyzed conjugate addition of bis(pinacolato)diboron to α,β-unsaturated carbonyl substrates followed by a 1,2-elimination provides a practical route to gem-difluoroalkenes.[7]

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Limitations |

| Wittig-Type Olefination | Aldehyde/Ketone | Phosphorus ylide, Zinc | Broad substrate scope, commercially available reagents | Stoichiometric byproduct (Ph₃PO) can complicate purification |

| Julia-Kocienski Olefination | Aldehyde/Ketone | Fluorinated sulfone, Base | High stereoselectivity | Requires synthesis of the fluorinated sulfone reagent |

| Hydroboration/Elimination | α,β-Unsaturated Carbonyl | B₂pin₂, Cu catalyst, Base | One-pot potential, mild conditions | Substrate scope may be limited to electron-deficient systems |

The Difluoromethyl Ether Moiety: A Stable Ether Bioisostere

The difluoromethyl ether (OCF₂H) group is another important fluorinated bioisostere, often used to replace metabolically labile methoxy or other alkoxy groups.[12][13] The CF₂H group is a lipophilic hydrogen bond donor and can improve metabolic stability and modulate pKa.[8][14]

Synthesis of Difluoromethyl Ethers from Phenols

A common and efficient method for the synthesis of aryl difluoromethyl ethers is the reaction of phenols with a difluorocarbene source.[15][16]

This protocol describes a practical method for the difluoromethylation of phenols using sodium chlorodifluoroacetate as a difluorocarbene precursor.[15]

Causality: Thermal decarboxylation of sodium chlorodifluoroacetate generates the electrophilic difluorocarbene (:CF₂). The phenoxide, generated in situ under basic conditions, acts as a nucleophile and traps the difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[15]

Materials:

-

Phenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the phenol and potassium carbonate in dry DMF, add sodium chlorodifluoroacetate in one portion.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Self-Validation: Successful difluoromethylation can be confirmed by NMR spectroscopy. The disappearance of the phenolic proton signal and the appearance of a characteristic triplet for the OCF₂H proton in the ¹H NMR (typically around δ 6.5-7.5 ppm with a J-coupling of ~70-80 Hz) and a corresponding signal in the ¹⁹F NMR are key indicators.

Advanced Methods for Difluoromethylation

Recent advancements have led to the development of milder and more versatile difluoromethylation reagents.

-

Difluoromethyltriflate (HCF₂OTf): This reagent allows for the rapid difluoromethylation of phenols at room temperature with excellent functional group tolerance.[17][18]

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethyl ethers under mild conditions.[19]

Workflow for Phenol Difluoromethylation

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Conclusion and Future Perspectives

The synthesis of fluorinated bioisosteres for carbonyl groups is a cornerstone of modern drug discovery. The ability to fine-tune the properties of lead compounds by introducing motifs like gem-difluoroalkenes and difluoromethyl ethers provides medicinal chemists with a powerful set of tools to overcome challenges related to metabolic instability and undesirable physicochemical properties.[20] As our understanding of fluorine's role in molecular recognition deepens and new synthetic methodologies continue to emerge, the strategic application of these bioisosteres will undoubtedly lead to the development of safer and more effective therapeutics.[3] The development of new catalytic methods for the regioselective introduction of fluorine and fluorinated moieties remains a significant area of research.[20]

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link][4][5]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link][2][3]

- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.

-

Ni, C., & Hu, J. (2012). The unique role of fluorine in the design ofCathepsin K inhibitors. Future Medicinal Chemistry, 4(13), 1641-1653. [Link][9]

-

Angewandte Chemie International Edition. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Angewandte Chemie International Edition, 60(27), 14754-14782. [Link][3][20]

-

Hu, J., Zhang, X., & Wang, J. (2017). Copper-mediated difluorocarbene transfer for the synthesis of fluorinated isosteres of biologically active molecules. Nature Communications, 8, 14313. [Link]

-

Dixon, J. A., O'Hara, F., Funder, E. D., & Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(16), 4444–4447. [Link][12][13]

-

Baran, P. S., & Dixon, J. A. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(16), 4540-4543. [Link][12][13]

-

An, S., Zhang, J., & Jiang, G. (2020). Synthesis of gem-Difluoroalkenes via a Sequence of Hydroboration and 1,2-Elimination of α,β-Unsaturated Carbonyls. ChemistrySelect, 5(38), 11849-11852. [Link][7]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(16), 4448–4451. [Link][17]

-

Shen, X., & Zhang, Y. (2025). Iron-Catalyzed Radical Hydrothiolation of gem-Difluoroalkenes. Organic Letters. [Link]

-

Li, Y., et al. (2024). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. Chemical Science, 15(1), 223-230. [Link][1]

- Powers, D. C. (2017). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes.

-

Sather, A. C., & Buchwald, S. L. (2016). Difluoromethylation of Phenols. Organic Syntheses, 93, 193-207. [Link][15]

-

Billard, T. (2023). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition. [Link][16]

- Johnson, J. S. (2019). Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. The Journal of Organic Chemistry, 84(9), 5555-5563.

-

Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group. [Link][18]

-

Wang, C. (2025). Deconstructive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. CCS Chemistry. [Link][19]

- Gouverneur, V. (2021). Synthesis of difluoroalkylated compounds a Bioisostere design and...

- Gouverneur, V. (2022). Synthesis of chiral quaternary carbon-containing gem-difluorocyclopropanes.

- Hoffmann-Röder, A. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Dissertation, Johannes Gutenberg-Universität Mainz.

-

Zhou, J. (2022). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Chemical Science, 13(28), 8346-8352. [Link][14]

- Glyn, R. J., & Pattison, G. (2020).

- dos Santos, T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3256.

- Maulide, N. (2019). α-Fluorination of carbonyls with nucleophilic fluorine.

-

Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. University of Connecticut. [Link]

-

Berque-Bestel, I. (2024). Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie, 27(S1), 1-13. [Link][11]

-

Soloshonok, V. A. (2013). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 15(20), 5342-5345. [Link][8]

-

Baran, P. S. (2025). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Request PDF. [Link]

- Katagiri, T. (2004). Synthesis of fluorine-containing bioisosteres corresponding to phosphoamino acids and dipeptide units. Biopolymers, 76(4), 289-295.

- Wang, B. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3564.

-

Prakash, G. K. S. (2017). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. Scientific Reports, 7(1), 1-9. [Link][10]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]

- Hoveyda, A. H. (2019). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.

-

Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press. [Link][6]

- MacMillan, D. W. C. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society.

- Feringa, B. L. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.

Sources

- 1. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02685F [pubs.rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 19. chinesechemsoc.org [chinesechemsoc.org]

- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Efficient Removal of Copper Impurities from Reformatsky Products

Welcome to the technical support center for the purification of Reformatsky reaction products. This guide is designed for researchers, scientists, and professionals in drug development who utilize the Reformatsky reaction and may encounter challenges with residual copper impurities. As Senior Application Scientists, we have compiled this resource to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of β-hydroxy esters synthesized via the Reformatsky reaction, with a specific focus on the removal of copper catalysts.

Problem 1: My crude product is a persistent blue or green color after the initial workup.

Potential Cause: This discoloration is a strong indicator of residual copper contamination.[1] In the Reformatsky reaction, a copper-zinc couple is often used to activate the zinc metal, and trace amounts of copper can remain in the product.[2]

Solution: Aqueous Wash with a Chelating Agent

The most straightforward approach is to use an aqueous solution of a chelating agent to form a water-soluble complex with the copper ions, which can then be easily extracted from the organic layer.

Step-by-Step Protocol: EDTA Wash

-

Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a 0.5 M EDTA (disodium salt) solution, with the pH adjusted to 8 with sodium hydroxide.

-

Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.

-

Allow the layers to separate and drain the aqueous layer.

-

Repeat the wash with the EDTA solution until the aqueous layer is colorless.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any residual EDTA.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

| Chelating Agent | Typical Concentration | pH | Notes |

| EDTA (disodium salt) | 0.1 - 0.5 M | ~8 | Highly effective for both Cu(I) and Cu(II). |

| Aqueous Ammonia | 5-10% v/v | >9 | Forms a deep blue [Cu(NH₃)₄]²⁺ complex. Ensure your product is stable to basic conditions. |

| Ammonium Chloride | Saturated solution | ~4.5-5.5 | Can be effective for removing copper(I) salts. The solution is acidic, so check for product stability. |

Problem 2: My NMR spectrum shows broad or disappearing signals.

Potential Cause: Residual paramagnetic Cu(II) ions can cause significant line broadening in your NMR spectrum, potentially rendering it uninterpretable.[1] While the active catalyst is often Cu(I), exposure to air during workup can oxidize it to the paramagnetic Cu(II) state.[3]

Solution: Filtration through a Plug of Silica Gel or Alumina

A quick and effective method to remove trace amounts of polar impurities, including copper salts, is to pass your sample through a short plug of silica gel or alumina before NMR analysis or further purification.

Step-by-Step Protocol: Pipette Filtration

-

Take a Pasteur pipette and plug the bottom with a small piece of cotton or glass wool.

-

Add a small layer of sand (~0.5 cm).

-

Add about 2-3 cm of silica gel or alumina.

-

Add another small layer of sand on top.

-

Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes/ethyl acetate mixture).

-

Carefully add the solution to the top of the plug and collect the eluent.

-

Wash the plug with a small amount of additional solvent to ensure complete recovery of your product.

-

Concentrate the eluent.

Problem 3: Column chromatography fails to separate my product from the copper impurity.